molecular formula C17H18N4O3 B11556149 2-[(3-Methylphenyl)amino]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-[(3-Methylphenyl)amino]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11556149
M. Wt: 326.35 g/mol
InChI Key: XAANTQDWEJRHPJ-CPNJWEJPSA-N
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Description

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves the reaction of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone. The general reaction scheme is as follows:

    Formation of the hydrazone: The aldehyde or ketone reacts with the hydrazine derivative in the presence of an acid catalyst to form the hydrazone.

    Purification: The crude product is purified by recrystallization or chromatography to obtain the pure hydrazone.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to form various hydrazone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-2-methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
  • 2-[(3-Methylphenoxy)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Uniqueness

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The presence of both methyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H18N4O3/c1-12-5-3-7-15(9-12)18-11-17(22)20-19-13(2)14-6-4-8-16(10-14)21(23)24/h3-10,18H,11H2,1-2H3,(H,20,22)/b19-13+

InChI Key

XAANTQDWEJRHPJ-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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